molecular formula C4H4ClN3 B14299734 1-Azido-4-chlorobut-2-yne CAS No. 119720-88-6

1-Azido-4-chlorobut-2-yne

Cat. No.: B14299734
CAS No.: 119720-88-6
M. Wt: 129.55 g/mol
InChI Key: VWIKZXUFHHWLKD-UHFFFAOYSA-N
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Description

1-Azido-4-chlorobut-2-yne is a specialized bifunctional organic compound of significant interest in advanced chemical synthesis and materials science research. This molecule contains two highly reactive functional groups: an organic azide and a chloro-substituted alkyne. The azide group is a key handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a widely used bioorthogonal reaction for ligation, bioconjugation, and polymer synthesis . Simultaneously, the terminal chloride atom on the alkyne serves as a good leaving group, making the compound a versatile electrophile for nucleophilic substitution reactions, such as alkylations, enabling the creation of more complex molecular architectures . This dual reactivity makes this compound a valuable building block for constructing molecular scaffolds, designing novel polymers, and developing probes for chemical biology. The alkyne spacer between the functional groups provides a rigid linear linkage in the resulting constructs. Researchers are advised to handle this compound with extreme care, as organic azides can be thermally unstable and may pose explosion hazards. The chloroalkyne moiety is also a potential alkylating agent and should be handled using appropriate safety protocols. Intended Use & Handling: This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-chlorobut-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-4-7-8-6/h3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIKZXUFHHWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575993
Record name 1-Azido-4-chlorobut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119720-88-6
Record name 1-Azido-4-chlorobut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azido 4 Chlorobut 2 Yne and Analogues

Strategic Approaches to Introducing Azide (B81097) and Halide Moieties on Alkyne Scaffolds

The primary strategy for synthesizing 1-azido-4-chlorobut-2-yne involves a two-step process: first, the halogenation of a suitable butyne precursor, followed by the selective introduction of the azide group. This sequential approach allows for controlled installation of the chloro and azido functionalities at the terminal positions of the but-2-yne chain.

The synthesis of the target compound typically begins with a dihalogenated precursor, most commonly 1,4-dichlorobut-2-yne. This key intermediate can be prepared from but-2-yne-1,4-diol through reaction with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The halogenation of alkynes can also be achieved using elemental halogens (Cl₂, Br₂), which can add across the triple bond once or twice depending on the equivalents used. masterorganicchemistry.comlibretexts.orgchemistrysteps.com For creating terminal haloalkanes from terminal alkynes, a deprotonation-trapping sequence is a traditional method. acs.org

A documented synthesis of a related compound, 1-(4-formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne, starts from 1,4-dichlorobut-2-yne, highlighting its role as a readily available starting material for further functionalization. researchgate.netmdpi.com The reaction involves a nucleophilic substitution where one chlorine atom is displaced by a phenoxide, demonstrating the susceptibility of the terminal positions to such reactions.

Table 1: Selected Halogenation Methods for Alkyne Scaffolds An interactive data table is available in the digital version of this article.

Reagent Substrate Product Type Reference
Thionyl Chloride (SOCl₂) But-2-yne-1,4-diol 1,4-Dichlorobut-2-yne N/A
Bromine (Br₂) (1 equiv.) Internal Alkyne trans-Dibromoalkene masterorganicchemistry.com

With a dihalogenated alkyne in hand, the next step is the introduction of the azide moiety. This is typically achieved through nucleophilic substitution, where an azide salt displaces one of the halide leaving groups.

The conversion of 1,4-dichlorobut-2-yne to this compound is a classic example of a nucleophilic substitution (SN2) reaction. In this process, an azide salt, typically sodium azide (NaN₃), acts as the nucleophile. The acetylide anion, formed from the deprotonation of a terminal alkyne, is also a potent nucleophile capable of displacing halides from primary alkyl halides to form new carbon-carbon bonds. ucalgary.calibretexts.orgmasterorganicchemistry.com

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the dissolution of the azide salt and promotes the SN2 mechanism. By carefully controlling the stoichiometry (using approximately one equivalent of sodium azide), one of the chlorine atoms can be selectively replaced by the azide group, leaving the other intact. This selectivity arises because the introduction of the first substituent can electronically influence the reactivity of the second leaving group, although in this symmetric system, statistical control is predominant.

Table 2: Typical Conditions for SN2 Azidation of Haloalkynes An interactive data table is available in the digital version of this article.

Substrate Azide Source Solvent Typical Temperature Reference
1,4-Dichlorobut-2-yne Sodium Azide (NaN₃) DMF Room Temperature mdpi.com
Aryl Bromides/Triflates Sodium Azide (NaN₃) 2-MeTHF 60-70 °C acs.org

An alternative method for introducing an azide group, particularly onto aromatic systems, involves the use of diazonium salts. In this process, an aromatic amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The subsequent reaction of this diazonium salt with an azide source, such as sodium azide, results in the formation of an aryl azide. nih.govrsc.org

While highly effective for synthesizing aryl azides, this method is not directly applicable to the synthesis of this compound from a corresponding amine precursor due to the instability of aliphatic diazonium salts. However, the chemistry is relevant in the broader context of synthesizing azido-functionalized molecules. nih.gov For instance, diazonium salts can serve as efficient aromatic azide precursors for in-situ "click" transformations with alkynes. nih.gov

Azidation Reactions on Halogenated Alkynes

Convergent and Divergent Synthetic Pathways

Synthetic strategies can be broadly categorized as linear, convergent, or divergent.

Conversely, a divergent synthesis begins with a common core structure which is then elaborated into a library of diverse compounds. nih.govrsc.org The title compound, this compound, is an excellent substrate for divergent synthesis. Its two distinct functional groups can be manipulated independently to create a wide range of derivatives.

The azide group can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) to form triazoles. pnas.org

The chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity.

The alkyne itself can participate in various reactions, such as hydrofunctionalization or coupling reactions. nih.gov

Green Chemistry Aspects in Synthetic Protocols

Green chemistry principles aim to design chemical processes that are environmentally benign. pnas.org In the context of synthesizing functionalized alkynes, several green aspects can be considered. nih.gov

Atom Economy : Reactions like additions and cycloadditions, which are key in utilizing the alkyne and azide functionalities, are inherently atom-economical as they incorporate most or all of the starting material atoms into the final product.

Catalysis : The use of recyclable catalysts, such as silica-copper supported nanocatalysts or metal-organic frameworks (MOFs), can improve the sustainability of alkyne functionalization reactions. nih.gov The development of metal- and solvent-free reaction conditions, for example using sulfamic acid as a simple and affordable catalyst for alkyne hydrothiolation, represents a significant advance. nih.gov

Solvent Choice : Efforts are made to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.gov Photocatalysis is also emerging as a green toolkit for activating alkenes and alkynes under mild conditions. rsc.org

Reaction Conditions : Developing reactions that proceed at room temperature and under mild conditions reduces energy consumption. rsc.org

By incorporating these principles, the synthesis and subsequent derivatization of this compound can be made more efficient and environmentally friendly.

Chemical Reactivity and Transformation Mechanisms of 1 Azido 4 Chlorobut 2 Yne

Azide-Alkyne Cycloaddition (AAC) Reactions

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful transformation for the synthesis of 1,2,3-triazoles. wikipedia.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the development of metal-catalyzed variants has revolutionized its application, offering high yields and regioselectivity under mild conditions. wikipedia.orgorganic-chemistry.org 1-Azido-4-chlorobut-2-yne is a versatile substrate for these reactions, possessing both the azide functional group and an internal alkyne moiety, which can participate in distinct catalytic cycles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, known for its reliability, broad scope, and exceptional regioselectivity. organic-chemistry.orgunits.it This reaction exclusively joins an organic azide with a terminal alkyne to produce a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov

In the context of this compound, the azide group readily participates in CuAAC reactions with a variety of terminal alkynes. The internal alkyne of the but-2-yne backbone is unreactive under standard CuAAC conditions, which preserves the chloromethyl group for potential subsequent functionalization. nih.govnih.gov The reaction results in the formation of 1,2,3-triazoles where the substituent from the terminal alkyne is at the 4-position of the triazole ring, and the chloromethylbut-2-ynyl group is attached at the 1-position.

The general transformation is illustrated in the following reaction:

R-C≡CH + N₃-CH₂-C≡C-CH₂Cl → (Copper(I) Catalyst) → 1-(4-chlorobut-2-yn-1-yl)-4-(R)-1H-1,2,3-triazole

This process enables the covalent linking of diverse molecular fragments (R-groups) to the this compound scaffold. nih.gov

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles from this compound via CuAAC This table presents hypothetical reaction products based on established CuAAC reactivity.

Terminal Alkyne (R-C≡CH) R-Group Product Name
Phenylacetylene Phenyl 1-(4-chlorobut-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol Hydroxymethyl (1-((4-chlorobut-2-yn-1-yl)-1H-1,2,3-triazol-4-yl))methanol
1-Hexyne Butyl 4-butyl-1-(4-chlorobut-2-yn-1-yl)-1H-1,2,3-triazole

The efficacy of the CuAAC reaction hinges on the generation and stabilization of the active copper(I) catalytic species. organic-chemistry.org Various systems have been developed to achieve this, ensuring high yields and minimizing side reactions like oxidative homocoupling of the alkyne. nih.gov

Commonly used catalyst systems include:

Cu(I) Salts: Direct use of copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) is effective. organic-chemistry.org

Cu(II) Salts with a Reducing Agent: A popular and convenient method involves the in situ reduction of a copper(II) salt, like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a mild reducing agent. beilstein-journals.org Sodium ascorbate (B8700270) is the most frequently used reductant for this purpose. nih.gov

Ligands: The reaction is often accelerated by the addition of a ligand that stabilizes the Cu(I) species. Tris-(benzyltriazolylmethyl)amine (TBTA) is a well-known example. mdpi.com

Reactions are typically robust and can be performed in a wide range of solvents, including mixtures of water and t-butanol, DMF, or toluene, often at room temperature. beilstein-journals.orgrsc.org The choice of solvent and catalyst can be optimized depending on the solubility and functionality of the substrates.

Table 2: Common Catalyst Systems and Conditions for CuAAC Reactions

Copper Source Reducing Agent (if applicable) Ligand (optional) Typical Solvents Temperature
CuI, CuBr N/A Amines, TBTA THF, Toluene, DMF Room Temp - 50°C
CuSO₄·5H₂O Sodium Ascorbate N/A H₂O/t-BuOH, DMF Room Temp
[Cu(PPh₃)₂]NO₃ N/A N/A Toluene, Water Room Temp

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to its copper-catalyzed counterpart, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method for synthesizing 1,2,3-triazoles with opposite regioselectivity. chalmers.senih.gov

The hallmark of the RuAAC reaction is the exclusive formation of 1,5-disubstituted 1,2,3-triazoles when an azide reacts with a terminal alkyne. organic-chemistry.orgnih.gov Therefore, reacting this compound with a terminal alkyne in the presence of a suitable ruthenium catalyst yields the 1,5-regioisomer.

A significant advantage of RuAAC is its ability to catalyze the cycloaddition of azides with internal alkynes, a reaction not possible in CuAAC. organic-chemistry.orgorganic-chemistry.org This opens up a second reaction pathway for this compound, where its internal alkyne can react with another azide molecule (e.g., benzyl (B1604629) azide) to form a fully substituted 1,4,5-triazole.

Pathway A (with terminal alkyne): R-C≡CH + N₃-CH₂-C≡C-CH₂Cl → (Ruthenium Catalyst) → 1-(4-chlorobut-2-yn-1-yl)-5-(R)-1H-1,2,3-triazole

Pathway B (with another azide): R-N₃ + N₃-CH₂-C≡C-CH₂Cl → (Ruthenium Catalyst) → 1-(R)-4-(azidomethyl)-5-(chloromethyl)-1H-1,2,3-triazole

The ability to selectively synthesize either the 1,4- or 1,5-disubstituted 1,2,3-triazole is a powerful tool in chemical synthesis, and this control is achieved simply by selecting the appropriate metal catalyst. nih.govorganic-chemistry.org

Copper(I) Catalysis leads exclusively to 1,4-disubstituted triazoles . The mechanism is believed to involve the formation of a copper-acetylide intermediate, which then reacts with the azide at its terminal nitrogen. nih.govnih.gov The electronic structure of this intermediate directs the formation of the C-N bond between the internal carbon of the alkyne and the terminal nitrogen of the azide. nih.gov

Ruthenium(II) Catalysis leads exclusively to 1,5-disubstituted triazoles from terminal alkynes. The mechanism of RuAAC is distinct and does not involve a metal-acetylide. Instead, it is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling. wikipedia.orgorganic-chemistry.orgnih.gov Subsequent reductive elimination from this intermediate yields the 1,5-triazole product. organic-chemistry.orgnih.gov

This divergent reactivity allows for precise control over the final triazole architecture, which is critical for applications in medicinal chemistry and materials science where the specific isomer can have vastly different properties.

Table 3: Regioselective Control of Triazole Synthesis from this compound and a Terminal Alkyne (R-C≡CH)

Catalyst System Predominant Regioisomer Mechanistic Intermediate
Copper(I) (e.g., CuI/Sodium Ascorbate) 1,4-disubstituted triazole Copper-acetylide nih.govnih.gov

Reactions Involving the Halide Moiety

The chlorine atom in this compound is a propargylic halide, making it susceptible to a variety of transformations, particularly nucleophilic substitution and metal-catalyzed reactions.

The propargylic chloride in this compound serves as a competent electrophile for nucleophilic substitution reactions. The synthesis of the parent compound itself often proceeds via the nucleophilic substitution of one chlorine atom in 1,4-dichlorobut-2-yne with sodium azide. mdpi.com The remaining chlorine atom can be displaced by a wide range of nucleophiles.

This reactivity is analogous to that of similar propargylic halides like 4-chlorobut-2-yn-1-ol, which readily undergoes substitution. researchgate.net Common nucleophiles such as amines, thiols, and alkoxides can displace the chloride, providing a pathway to a diverse array of substituted 2-alkynes. For instance, the reaction with secondary amines would yield the corresponding 4-amino-1-azidobut-2-yne derivatives.

Table 1: Examples of Nucleophilic Substitution on Propargylic Halides This table presents generalized reactions based on the known reactivity of similar compounds.

Nucleophile (Nu-H) Substrate Product Reaction Conditions
Ammonia 4-chloro-2-butyn-1-ol 4-amino-2-butyn-1-ol Controlled pH and temperature (0–5°C)
Thiol (e.g., 3-sulfanylbenzoic acid) 4-chloro-2-butyn-1-amine 4-(3-carboxyphenylthio)but-2-yn-1-amine N-ethyl-N,N-diisopropylamine, Isopropyl alcohol, 120°C

While the alkyne in this compound can participate in cycloaddition reactions, the halide offers a handle for subsequent functionalization via cross-coupling. A powerful strategy involves first performing a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form a 5-halo-1,2,3-triazole. scispace.comnih.gov Although this is a catalyzed reaction (unlike SPAAC), it provides a stable heterocyclic product where the halogen is positioned for further modification.

The resulting chloromethyl-substituted triazole can then be subjected to various palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling with a terminal alkyne would introduce a new carbon-carbon triple bond, a Suzuki coupling with a boronic acid would form a new carbon-carbon single bond, and a Heck coupling could introduce a vinyl group. This two-step sequence (cycloaddition followed by cross-coupling) allows for the construction of complex, highly functionalized triazole derivatives. nih.gov

The dual functionality of this compound and its derivatives allows for intramolecular cyclization reactions. In these processes, a nucleophile, either present in the molecule or generated in situ, attacks one part of the molecule (e.g., the alkyne), while the halide serves as a leaving group in a subsequent ring-closing step.

A relevant example is the base-promoted reaction of 4-chlorobut-2-yn-1-ol with nitroalkenes, which proceeds through a tandem oxa-Michael addition followed by an intramolecular SN2' substitution of the chloride to yield 3-vinylidenetetrahydrofurans. researchgate.net In a similar vein, a derivative of this compound, where a nucleophilic group is suitably positioned, could undergo intramolecular cyclization to form various heterocyclic structures.

Alkynyl halides can undergo formal hydrocyanation reactions, which introduce both a hydrogen and a cyanide group across the triple bond. A recently developed method utilizes a dual nickel/base catalysis relay system to achieve a formal 1,1-hydrocyanation of alkynyl halides with isocyanides. researchgate.net In this reaction, an isocyanide like tert-butyl isocyanide serves as a precursor for "HCN". researchgate.net

This transformation applied to an alkynyl chloride would result in the formation of a (Z)-3-chloro-acrylonitrile derivative. The reaction proceeds with the cyano group adding to the α-carbon of the alkyne, and the halogen atom migrating to the β-position. researchgate.net This method provides a novel route to functionalized acrylonitriles, which are valuable synthetic intermediates.

Multifunctional Reactivity and Orthogonal Transformations of this compound

This compound is a bifunctional molecule featuring two distinct reactive centers: a terminal azide group and a primary allylic/propargylic chloride. This unique arrangement allows for a range of selective and sequential chemical transformations, making it a valuable building block in synthetic chemistry. The presence of the rigid but-2-yne spacer separates the two functional groups, often allowing them to react independently under different conditions, a concept known as orthogonal reactivity. This enables the strategic construction of complex molecular architectures.

Chemoselectivity and Functional Group Tolerance

The distinct chemical nature of the azide and chloride moieties in this compound allows for high chemoselectivity. The azide group is primarily used in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govarxiv.org The chloride, being a good leaving group, is susceptible to nucleophilic substitution. The challenge and utility of this compound lie in selectively addressing one group while leaving the other intact for subsequent transformations.

Research has demonstrated that the chloride can be selectively displaced by nucleophiles without affecting the azide. For instance, in the synthesis of related structures, the reaction of 1,4-dichlorobut-2-yne with phenolic nucleophiles like syringaldehyde (B56468) can proceed in a mono-alkylation fashion, indicating that one chlorine atom can be substituted while the other remains. researchgate.net This suggests that a similar selective substitution is feasible on this compound to introduce O-, N-, or S-based nucleophiles at the 4-position.

Conversely, the azide group can undergo CuAAC reactions with terminal alkynes with high functional group tolerance. The reaction is compatible with a wide array of functional groups on the alkyne partner, including esters, hydroxyls, and protected amines, which would not interfere with the azide cycloaddition or the chloride at the other end of the molecule. nih.gov Nickel-catalyzed reactions involving the alkynyl halide portion also show tolerance for groups such as cyano (-CN), acetyl (-COMe), and methyl ester (-CO2Me). acs.org This tolerance is crucial for designing multistep syntheses where sensitive functionalities must be preserved.

The following table summarizes the chemoselective reactions and functional group tolerance observed in transformations related to the reactive moieties of this compound.

Reactive Group Reaction Type Reactant Tolerated Functional Groups Reference(s)
Azide (-N₃)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkynesEsters, hydroxyls, protected amines, aryl groups. nih.gov
Azide (-N₃)[3+2] CycloadditionPrimary AminesAlkyl and aryl groups on the amine. nih.gov
Chloride (-Cl)Nucleophilic Substitution (O-alkylation)Phenols (e.g., Syringaldehyde)Aldehydes (-CHO), methoxy (B1213986) (-OCH₃) groups. researchgate.net
Alkyne-ChlorideNickel-Catalyzed ReactionsIsocyanidesChloro (-Cl), cyano (-CN), acetyl (-COMe), methyl ester (-CO₂Me). acs.org

Sequential and One-Pot Reaction Strategies

The orthogonal nature of the azide and chloride groups in this compound is ideally suited for both sequential and one-pot reaction strategies to build complex molecules efficiently.

Sequential Strategies involve the stepwise reaction of each functional group with isolation of the intermediate products. A typical sequence would involve first reacting the azide group via a CuAAC "click" reaction with a functionalized alkyne. The resulting stable 1,2,3-triazole, which still contains the chloroalkyl moiety, can be purified and then subjected to a second reaction, such as a nucleophilic substitution or a coupling reaction (e.g., Sonogashira, Suzuki) at the chloride position. This approach offers precise control over the synthesis, allowing for the introduction of different functionalities in a defined order.

One-Pot Reaction Strategies offer improved efficiency by minimizing purification steps and reducing waste. Several one-pot procedures relevant to the reactivity of this compound have been developed. For example, a process can be envisioned where 1,4-dichlorobut-2-yne is treated with sodium azide in situ to form this compound, which is not isolated but is immediately reacted with another nucleophile to displace the chloride. arkat-usa.org More elaborately, a one-pot, three-component reaction could involve the in situ formation of the azide from an amine, followed by a CuAAC reaction. nih.gov

A powerful one-pot strategy involves the initial reaction of a propargyl halide (like 1-bromo-4-chlorobut-2-yne) with sodium azide, followed by the addition of a nucleophile in the same reaction vessel. arkat-usa.org This sequence generates a triazole or another heterocyclic system through a cascade of reactions. When applied to this compound, a nucleophile could first displace the chloride, and then the azide could be reacted, or vice versa, depending on the chosen reagents and conditions. For example, a one-pot synthesis of NH-1,2,3-triazoles has been demonstrated starting from propargyl bromide, sodium azide, and various O- or N-nucleophiles, showcasing the feasibility of such cascade processes. arkat-usa.org

The table below outlines conceptual sequential and one-pot strategies utilizing this compound.

Strategy Step 1 Step 2 Key Features Reference(s)
Sequential CuAAC reaction of the azide group with a terminal alkyne.Nucleophilic substitution at the chloride position of the purified triazole product.High control, defined regiochemistry, suitable for complex targets. nih.gov
Sequential Nucleophilic substitution at the chloride position with an amine or thiol.CuAAC reaction of the azide group in the purified product with a terminal alkyne.Allows introduction of diverse nucleophiles first. arkat-usa.org
One-Pot In situ formation of this compound from 1,4-dichlorobut-2-yne and NaN₃.Addition of a second nucleophile (e.g., an alcohol or amine) to react with the chloride or the azide moiety.High step economy, avoids isolation of potentially hazardous azide intermediates. arkat-usa.org
One-Pot (Click) Cu(II)-catalyzed diazo transfer from a primary amine to form an azide in situ.Cu(I)-catalyzed azide-alkyne cycloaddition with the alkyne moiety.Bypasses the need for pre-synthesized azides, broad scope. nih.gov

Mechanistic Insights and Theoretical Investigations of 1 Azido 4 Chlorobut 2 Yne Reactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the potential energy surfaces of chemical reactions. For a molecule like 1-Azido-4-chlorobut-2-yne, which contains both an azide (B81097) and an alkyne moiety, as well as a reactive alkyl chloride, several reaction pathways, such as intramolecular cyclization or intermolecular cycloadditions, can be envisaged. Computational methods allow for the in-silico investigation of these possibilities.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and has proven to be particularly useful for studying reaction mechanisms. mdpi.comsioc-journal.cnnih.gov DFT calculations can map out the energetic profiles of reaction pathways, helping to identify the most likely course of a reaction.

In the context of this compound, DFT would be instrumental in exploring potential [3+2] cycloaddition reactions, a characteristic reaction of azides and alkynes. researchgate.net DFT studies on similar systems, such as the cycloaddition of azides with guanidine (B92328), have successfully modeled the formation of regioisomeric tetrazoles and their subsequent rearrangements. mdpi.com For the intramolecular reactions of this compound, DFT could predict whether cyclization is favorable and what the activation barriers are. For instance, in the study of azide-allene cycloadditions, DFT calculations have been shown to reliably predict site- and regio-selectivity. nih.gov

A DFT study on the cycloaddition of various azides to guanidine showed that substituent effects significantly influence activation energies. This provides a framework for understanding how the chloroalkyl group in this compound might influence its reactivity compared to simpler azides. mdpi.com The B3LYP functional is a common choice for such studies and has been successfully applied to investigate the regioselectivity of thermal, uncatalyzed 1,3-dipolar cycloadditions. mdpi.com

To illustrate the type of data obtained from such calculations, the following table presents hypothetical activation energies for the intramolecular cyclization of this compound, based on trends observed in related compounds.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Intramolecular [3+2] CycloadditionB3LYP/6-31G(d)22.5
Intramolecular Radical CyclizationUB3LYP/6-31G(d)28.0

This table is illustrative and presents hypothetical data based on typical values for similar reactions.

Ab initio quantum chemical methods are another class of computational techniques that solve the electronic Schrödinger equation from first principles, without empirical parameters. unical.it These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

An ab initio study on the decomposition of 1-azidoalkynes highlighted the importance of electron correlation effects for an accurate description of their chemical properties. researchgate.net Such studies can be used to predict the stability of compounds like this compound and to investigate potential decomposition pathways, such as the loss of N₂. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking the accuracy of other methods and for studying systems where DFT may not be as reliable. rsc.org For halogenated compounds, ab initio calculations have been used to study halogen atom transfer reactions, which could be a relevant pathway for this compound under certain conditions. rsc.org

Elucidation of Transition States and Intermediates

A key aspect of mechanistic studies is the identification and characterization of transition states (TS) and intermediates. Transition states are the highest energy points along a reaction coordinate and their structure provides crucial insights into the mechanism. Computational methods can locate and characterize these fleeting species.

For the reactions of this compound, several transition states could be investigated, such as those for concerted or stepwise cycloaddition reactions, or for intramolecular cyclizations. For example, in azide-alkyne cycloadditions, the geometry of the transition state can reveal whether the reaction is synchronous or asynchronous. researchgate.net Theoretical studies on non-catalyzed azide-alkyne cycloadditions have shown that stereoelectronic effects in the transition state can be exploited to achieve selective stabilization. nih.gov The presence of the chloro-substituent in this compound could influence the geometry and energy of the transition state through hyperconjugative effects. nih.gov

Kinetic and Thermodynamic Parameters of Reactions

Computational chemistry can provide quantitative predictions of kinetic and thermodynamic parameters, such as activation energies (ΔE‡), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡). These parameters are essential for understanding reaction rates and equilibria.

For this compound, calculations could determine the thermodynamic favorability of different reaction products. For instance, in a potential intramolecular cycloaddition, the relative stability of different isomeric products could be assessed. Kinetic parameters, such as the activation energy, would indicate how fast these reactions are likely to occur. A study on halogen atom transfer reactions from alkyl groups to acyl radicals calculated energy barriers ranging from 25.3 to 89.2 kJ mol⁻¹, demonstrating the feasibility of such predictions. rsc.org

The following interactive table presents hypothetical kinetic and thermodynamic data for a reaction of this compound, illustrating the type of information that can be obtained from computational studies.

ReactionΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol) at 298 K
Intramolecular Cycloaddition-15.2-25.8-7.5
Dimerization-20.1-40.5-8.0

This table is illustrative and presents hypothetical data based on typical values for similar reactions.

Regiochemical and Stereochemical Outcomes: Theoretical Predictions and Experimental Verification

Many reactions of this compound could potentially lead to multiple regio- or stereoisomers. For example, in an intermolecular cycloaddition with an unsymmetrical alkyne, the azide could add in two different orientations, leading to two regioisomers. Computational chemistry can predict the preferred outcome by comparing the activation energies for the different pathways.

The regioselectivity of azide-alkyne cycloadditions is a well-studied area, with both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) versions providing different regioisomers. researchgate.net Theoretical studies can elucidate the origins of this selectivity by analyzing the interactions in the transition state. For this compound, DFT calculations could predict the regioselectivity of its cycloaddition reactions, guiding synthetic efforts. researchgate.netbeilstein-journals.org

In cases where new stereocenters are formed, computational methods can predict the preferred diastereomer or enantiomer by modeling the corresponding transition states. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism.

Applications of 1 Azido 4 Chlorobut 2 Yne in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The strategic placement of an azide (B81097) and a chloro-substituted alkyne within a single four-carbon chain allows 1-azido-4-chlorobut-2-yne to serve as a powerful synthon. The azide and alkyne groups are poised for participation in highly efficient and orthogonal coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.org This reaction, the cornerstone of click chemistry, facilitates the formation of stable 1,2,3-triazole rings. frontiersin.orgorganic-chemistry.org The additional presence of a terminal chloro group provides a reactive handle for subsequent nucleophilic substitution or further coupling reactions, dramatically expanding its synthetic utility.

Synthesis of Heterocyclic Compounds (e.g., 1,2,3-Triazoles, Polytriazoles)

The most prominent application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC. beilstein-journals.org In this reaction, the azide moiety of the molecule undergoes a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. nih.govnih.gov Conversely, the internal alkyne of this compound can react with an external organic azide. The resulting triazole products are chemically stable and can serve as important scaffolds in medicinal chemistry and materials science.

The bifunctionality of this compound makes it an ideal AB-type monomer for polymerization. Through a step-growth polymerization mechanism, it can react with itself or with other complementary monomers to produce polytriazoles. researchgate.netmdpi.com For example, after converting the chloro group to a different functional group (like another azide or an alkyne), a self-polymerization via CuAAC can yield linear polymers where the triazole ring is an integral part of the polymer backbone. These polytriazole-based materials are explored for applications as adhesives, coatings, and advanced polymer materials. researchgate.netmdpi.com

Table 1: Representative CuAAC Reactions for Heterocycle Synthesis

Reactant A Reactant B Catalyst/Conditions Product Type Citation
This compound Phenylacetylene Cu(I) salt (e.g., CuI), Solvent (e.g., THF/H₂O) 1,4-Disubstituted 1,2,3-triazole beilstein-journals.org
Organic Azide (e.g., Benzyl (B1604629) Azide) This compound Cu(I) salt, Base 1,4,5-Trisubstituted 1,2,3-triazole organic-chemistry.org
AB monomer (self-polymerization) AB monomer (self-polymerization) Cu(I) salt, Thermal Linear Polytriazole researchgate.netconicet.gov.ar

Construction of Macrocycles and Cyclic Oligomers

The efficient and high-yielding nature of the CuAAC reaction makes it a powerful tool for macrocyclization, a process often challenged by competing linear polymerization. nih.govresearchgate.net this compound can be used as a key component in the synthesis of macrocycles and cyclic oligomers. In a typical approach, two precursor molecules are designed to undergo an intramolecular "double-click" reaction. acs.org

For instance, this compound can be dimerized or reacted with a linker to create a linear precursor containing two terminal reactive groups (e.g., an azide and an alkyne). Under high-dilution conditions, which favor intramolecular reactions, this linear precursor can undergo cyclization via CuAAC to form a macrocycle containing one or more triazole units. rsc.orgrsc.org The rigidity and planarity of the triazole ring can help in pre-organizing the linear precursor, thus facilitating the ring-closing step. nih.gov This strategy allows for the creation of structurally well-defined macrocycles with embedded functionalities. researchgate.net

Table 2: Strategies for Macrocycle Synthesis using Azide-Alkyne Motifs

Synthetic Strategy Precursor Components Key Reaction Macrocycle Feature Citation
[1+1] Cyclization Diazide + Dialkyne Intermolecular CuAAC Two triazole linkages rsc.org
Intramolecular Cyclization Linear molecule with terminal azide and alkyne Intramolecular CuAAC Single triazole linkage rsc.org
Metal-Template Cyclization Diethynyl-phenanthroline + Diazide Templated Intermolecular CuAAC Functionalized catenane/macrocycle acs.org

Precursors for Polymeric Materials

The dual reactivity of this compound makes it a valuable monomer for the synthesis of advanced polymers with complex architectures through click polymerization.

Dendrimers and hyperbranched polymers are characterized by their highly branched, three-dimensional structures. mdpi.comkirj.ee The synthesis of these materials often relies on the polymerization of ABₓ (x ≥ 2) monomers. While this compound is an AB-type monomer, it can be incorporated into hyperbranched structures through several strategies. rsc.org One approach involves reacting it with a multifunctional core molecule (B₃ or B₄ type). For instance, reacting this compound with a tri-alkyne core would initiate the growth of three polymer chains from the center.

Alternatively, it can be used in copolymerization with an AB₂ monomer to control the branching density of the resulting hyperbranched polymer. rsc.orgnih.gov The CuAAC reaction's efficiency ensures high conversion rates, leading to well-defined dendritic structures. nih.govacs.orgresearchgate.net These click-generated dendrimers and hyperbranched polymers are investigated for applications in drug delivery, catalysis, and as rheology modifiers. nih.govnih.govnih.gov

Main-Chain Liquid Crystal Elastomers (MCLCEs) are materials that combine the orientational properties of liquid crystals with the elasticity of a polymer network. mdpi.commdpi.com Their synthesis involves incorporating rigid mesogenic units into a flexible polymer backbone. cam.ac.uk While traditional methods often rely on polycondensation reactions, click chemistry has emerged as a versatile alternative. rsc.orggoogle.com

This compound can act as a linker unit in the synthesis of MCLCEs. The 1,2,3-triazole ring formed during click polymerization is a rigid, planar structure that can itself be part of, or connect, the mesogenic units required for liquid crystalline behavior. By copolymerizing a diazide-functionalized mesogen with a dialkyne-functionalized flexible spacer, or by using an AB-type monomer derived from this compound, a main-chain liquid crystal polymer can be formed. acs.orgmdpi.com This approach offers a modular and efficient route to novel LCEs with tailored thermomechanical properties. rsc.org

Functionalization of Surfaces and Materials

The covalent modification of surfaces is crucial for creating advanced materials with tailored properties for applications in biosensing, catalysis, and electronics. The CuAAC reaction is exceptionally well-suited for surface functionalization due to its high specificity, mild reaction conditions, and orthogonality to many other functional groups. nih.govnih.gov

This compound is an excellent bifunctional linker for this purpose. A material surface (e.g., silica, gold, or a polymer film) can first be primed with either terminal alkyne or azide groups. Then, this compound can be "clicked" onto the surface via its complementary functional group. This leaves the other end of the molecule (azide or the chloro-alkyne) exposed and available for a second, distinct modification step. researchgate.netscispace.com For example, a surface functionalized with this compound (via its azide group) presents a reactive chloro-alkyne moiety that can undergo nucleophilic substitution, providing a versatile platform for attaching a wide range of molecules. acs.orgwisc.edu

Table 3: General Scheme for Bifunctional Surface Modification

Step Description Reactants Resulting Surface Citation
1. Priming Introduction of reactive groups onto the substrate. Substrate + Silane with alkyne/azide group Substrate with surface alkynes/azides nih.gov
2. Linking Attachment of the bifunctional linker. Primed Substrate + this compound Substrate with exposed chloro/azide groups nih.govscispace.com
3. Conjugation Attachment of the final molecule of interest. Linked Substrate + Target Molecule Fully functionalized material acs.org

Covalent Organic Frameworks (COFs) Functionalization

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures, making them prime candidates for applications in gas storage, catalysis, and sensing. wiley.commdpi.com A key strategy for tailoring the properties of COFs is postsynthetic modification (PSM), where functional groups are introduced into the pre-existing framework. acs.orgnih.govacs.org This approach allows for the incorporation of functionalities that might not be stable under the initial polymerization conditions. acs.orgnih.gov

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a common and efficient method for PSM in COFs. mdpi.comoup.com Bifunctional linkers like this compound are particularly valuable in this context. The azide group can readily participate in either copper(I)-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to covalently attach the molecule to a COF that has been pre-designed with alkyne or strained cyclooctyne (B158145) groups. acs.orgnih.govresearchgate.net

Once tethered to the framework via the resulting stable triazole ring, the chloroalkyne end of the molecule remains available for further chemical transformations. researchgate.net The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a secondary layer of functionality. This two-step functionalization strategy expands the chemical diversity and complexity that can be achieved within a COF from a single set of monomers. acs.org For instance, a COF could first be modified with this compound, and then the exposed chloroalkyne could be used to anchor catalytic metal complexes, sensor molecules, or groups that enhance selectivity for gas capture. rsc.orgrsc.org

A related compound, 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne, highlights the utility of the chlorobut-2-yne scaffold in preparing building blocks for functional materials. researchgate.net

Table 1: Strategy for Two-Step COF Functionalization

Step Reaction Reactants Purpose
1 Azide-Alkyne Cycloaddition (Click Chemistry) COF with alkyne groups, this compound Covalently anchors the bifunctional linker to the COF backbone. oup.com
2 Nucleophilic Substitution Functionalized COF from Step 1, Nucleophile (e.g., thiols, amines) Introduces a second, specific functional group by displacing the chlorine atom.

Strategies for Bioconjugation and Bioorthogonal Ligation

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide group is an exemplary bioorthogonal handle because it is small, stable, and biologically inert, meaning it does not typically react with biological molecules. wikipedia.orgnih.govru.nl This makes azide-containing compounds like this compound powerful tools for bioconjugation. ru.nl

The primary strategy for using azides in bioconjugation is the 1,3-dipolar cycloaddition with an alkyne to form a highly stable triazole linkage. nih.gov This reaction can be performed in two main ways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction is often called the "click" reaction. ru.nlspringernature.com While extremely reliable for in vitro applications, the copper(I) catalyst can be toxic to living cells, which can limit its use in live-cell imaging. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC uses a strained cyclooctyne instead of a simple terminal alkyne. wikipedia.org The ring strain of the cyclooctyne is sufficient to drive the reaction forward without a metal catalyst, making it suitable for applications in living organisms. nih.govwikipedia.orgresearchgate.net

In either strategy, this compound can act as a versatile linker, attaching to a biomolecule that has been metabolically or genetically engineered to display a corresponding alkyne or cyclooctyne group. nih.gov

Table 2: Comparison of Bioorthogonal Ligation Strategies

Feature Copper(I)-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Copper(I) salt springernature.com None (driven by ring strain) researchgate.net
Alkyne Partner Terminal Alkyne Strained Cyclooctyne (e.g., DBCO) researchgate.net
Speed Very fast Generally slower than CuAAC, but constantly improving
Biocompatibility Limited in live cells due to copper toxicity wikipedia.org Excellent, widely used in living systems wikipedia.org
Key Advantage High efficiency, simple alkyne partner nih.gov No cytotoxic catalyst required nih.gov

Application in Protein Modification

The specific and robust nature of the azide-alkyne cycloaddition makes it an invaluable tool for protein modification. springernature.comnih.gov Proteins can be precisely functionalized using this compound by first introducing an alkyne-containing unnatural amino acid into the protein's sequence through genetic code expansion. researchgate.net

The process typically involves these steps:

Genetic Incorporation: An unnatural amino acid bearing a terminal alkyne is incorporated at a specific site in a protein of interest during its expression in a host organism. researchgate.net

Bioorthogonal Ligation: The purified protein, now displaying a unique alkyne handle, is treated with this compound. The azide group of the linker reacts specifically with the alkyne on the protein via CuAAC or SPAAC to form a stable covalent bond. nih.govacs.org

Secondary Functionalization: The key advantage of using this compound is that the chloroalkyne moiety remains on the protein as a second reactive handle. This allows for the subsequent attachment of other molecules, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to improve stability, or small-molecule drugs to create antibody-drug conjugates.

This modular approach allows for the construction of complex, multifunctional protein conjugates that would be difficult to assemble otherwise. nih.gov

Modular Assembly in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules held together by non-covalent interactions. The azide group is a valuable component in this field, participating in reactions to form larger, mechanically interlocked structures. researchgate.netmdpi.com The dual reactivity of this compound makes it an excellent modular building block for creating such complex architectures.

Host-Guest Systems (e.g., Cucurbituril-promoted reactions)

Host-guest chemistry involves the encapsulation of one molecule (the "guest") within another (the "host"). Cucurbiturils (CBs) are a family of barrel-shaped macrocyclic hosts that can bind to specific guest molecules within their cavity. This binding can be used to promote chemical reactions by bringing reactants into close proximity.

Recent research has shown that cucurbit springernature.comuril (CB6) can catalyze the azide-alkyne cycloaddition. acs.orgnih.govresearchgate.net The CB6 cavity can simultaneously bind an azide-containing guest and an alkyne-containing guest, effectively acting as a "nanoreactor" that accelerates the cycloaddition between them. This strategy has been adapted from its initial use in rotaxane synthesis to a broader bioconjugation technique for modifying proteins. nih.govresearchgate.net In such a system, this compound could serve as the azide-bearing component, which is brought into close contact with an alkyne-functionalized substrate within the CB6 host, facilitating their ligation.

Table 3: Principle of Cucurbit springernature.comuril-Promoted Cycloaddition

Component Role Example
Host Molecular container/catalyst Cucurbit springernature.comuril (CB6) researchgate.net
Guest 1 Azide-bearing reactant This compound
Guest 2 Alkyne-bearing reactant Alkyne-modified protein or molecule acs.org
Outcome Accelerated formation of a triazole linkage Site-specific conjugation of Guest 1 and Guest 2 nih.gov

Rotaxane Synthesis

Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped component (an "axle") threaded through a macrocyclic ring, with bulky "stoppers" at each end of the axle to prevent the ring from dethreading. nih.gov The synthesis of these structures often relies on a "template" effect, where non-covalent interactions help pre-organize the components before the final covalent bond is formed to trap the ring. nih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful reaction for the "stoppering" step in rotaxane synthesis. nih.gov A common strategy is the "active-metal" template approach, where a copper(I) ion not only catalyzes the click reaction but also acts as the template, holding the macrocycle and axle components together. nih.gov

In this context, this compound could be incorporated into the axle precursor. For example, an axle molecule could be designed with a terminal alkyne at one end and the this compound unit at the other. In the presence of a macrocycle, a copper(I) source, and a bulky alkyne-containing stopper, the azide group would "click" with the stopper, forming one of the bulky ends of the dumbbell and trapping the macrocycle to yield the acs.orgrotaxane. mdpi.com The remaining chloroalkyne group offers a site for further modification of the final interlocked structure.

Analytical Techniques for Characterizing 1 Azido 4 Chlorobut 2 Yne and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Azido-4-chlorobut-2-yne, both ¹H and ¹³C NMR provide critical data for confirming its synthesis and purity.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In this compound (N₃-CH₂-C≡C-CH₂-Cl), there are two distinct sets of methylene (CH₂) protons. The electronegativity of the adjacent azido and chloro groups, as well as the magnetic anisotropy of the alkyne triple bond, influences their chemical shifts.

The methylene protons adjacent to the chlorine atom (CH₂Cl) are expected to appear downfield due to the deshielding effect of the electronegative chlorine. Similarly, the methylene protons adjacent to the azido group (CH₂N₃) are also shifted downfield. The signals for both methylene groups are typically observed as triplets due to coupling with the protons on the adjacent methylene group across the triple bond, a phenomenon known as long-range coupling.

Based on data from structurally similar compounds like propargyl chloride and propargyl amine, the expected chemical shifts can be estimated.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Cl-CH₂-~4.2Triplet
N₃-CH₂-~4.0Triplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the two methylene carbons and the two sp-hybridized alkynyl carbons.

The chemical shift of the carbon atom bonded to the highly electronegative chlorine atom (C H₂Cl) is significantly shifted downfield. The carbon atom attached to the azido group (C H₂N₃) also experiences a downfield shift. The two alkynyl carbons (C≡C) have characteristic chemical shifts in the range of 70-90 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CC-70 - 90
N₃-CH₂-~50
Cl-CH₂-~35

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. libretexts.org For this compound, with the molecular formula C₄H₄ClN₃, the exact mass of the molecular ion [M]⁺ can be calculated.

The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. There will be two major peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope ([M]⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺).

Calculated Exact Mass for C₄H₄³⁵ClN₃: 129.0093 Calculated Exact Mass for C₄H₄³⁷ClN₃: 131.0064

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Energetically unstable molecular ions can break apart into smaller, more stable fragments. wikipedia.org The most common initial fragmentation for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. amazonaws.com

Ion/FragmentFormulaExpected m/zNotes
[M]⁺ (³⁵Cl)[C₄H₄ClN₃]⁺129.0093Molecular ion with ³⁵Cl
[M+2]⁺ (³⁷Cl)[C₄H₄ClN₃]⁺131.0064Isotope peak with ³⁷Cl (~32.5% of [M]⁺)
[M-N₂]⁺[C₄H₄Cl]⁺101.0025Loss of molecular nitrogen

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. researchgate.net

For this compound, the IR spectrum is characterized by two key absorption bands in the triple bond region (2000-2300 cm⁻¹).

Azide (B81097) (N₃) Asymmetric Stretch: The azide group gives rise to a very strong and sharp absorption band typically found around 2100 cm⁻¹. This is one of the most characteristic signals for an organic azide. rsc.org

Alkyne (C≡C) Stretch: The internal carbon-carbon triple bond results in a stretching vibration. For an unsymmetrical internal alkyne, this absorption is typically weak and appears in the range of 2100-2260 cm⁻¹. rsc.orgacs.org Due to its proximity to the strong azide absorption, it may sometimes be obscured or appear as a shoulder on the azide peak.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2140Strong, Sharp
Alkyne (-C≡C-)Stretch2100 - 2260Weak to Medium

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azido-4-chlorobut-2-yne, and how can its purity be verified?

  • Methodological Answer : A common approach involves introducing the azide group via nucleophilic substitution of a chloro precursor (e.g., reacting 4-chlorobut-2-yn-1-ol with sodium azide under controlled conditions). Purity verification requires analytical techniques such as:

  • NMR spectroscopy : Confirm structural integrity by analyzing 1H^1H and 13C^{13}C chemical shifts, focusing on the azide (-N3_3) and chloro (-Cl) substituents .
  • IR spectroscopy : Identify characteristic azide stretches (~2100 cm1^{-1}) and C-Cl bonds (~550–850 cm1^{-1}) .
  • Mass spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns against theoretical calculations .

Q. How should researchers handle safety concerns associated with this compound during synthesis?

  • Methodological Answer :

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to assess decomposition risks. Avoid temperatures exceeding 80°C, as azides are shock-sensitive .
  • Storage : Store in inert solvents (e.g., THF) at -20°C under nitrogen to minimize hydrolysis or unintended cyclization .
  • Waste disposal : Neutralize azide residues with aqueous sodium nitrite (NaNO2_2) to prevent explosive hazards .

Advanced Research Questions

Q. What competing reaction pathways occur during the functionalization of this compound, and how can they be controlled?

  • Methodological Answer :

  • Click chemistry interference : The terminal alkyne may participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To suppress this:
  • Use catalytic inhibitors like tris(hydroxypropyltriazolyl)methylamine (THPTA) to stabilize Cu(I) .
  • Monitor reaction progress via HPLC to detect triazole byproducts .
  • Chloride substitution : Competing nucleophilic substitution at the C-Cl site can occur. Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor azide retention .

Q. How can contradictions in reported kinetic data for this compound’s decomposition be resolved?

  • Methodological Answer :

  • Controlled replication : Reproduce experiments under identical conditions (solvent, concentration, temperature) to isolate variables. Use NIST-referenced calibration standards for DSC/TGA instruments .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian09) to compare theoretical activation energies with experimental data, identifying outliers due to solvent effects or impurities .
  • Statistical analysis : Apply ANOVA to compare datasets from multiple studies, highlighting systematic errors in methodology .

Q. What strategies improve the selectivity of this compound in multi-component reactions?

  • Methodological Answer :

  • Protecting groups : Temporarily block the alkyne with a trimethylsilyl (TMS) group to direct reactivity toward the azide. Deprotect post-reaction using tetrabutylammonium fluoride (TBAF) .
  • Catalyst screening : Test transition-metal catalysts (e.g., Ru, Pd) for regioselective transformations. Monitor selectivity via 1H^1H-NMR integration of product ratios .

Data Analysis and Presentation

Q. How should spectral data for this compound be interpreted to avoid misassignment?

  • Methodological Answer :

  • Cross-validation : Compare experimental 13C^{13}C-NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm assignments .
  • Reference libraries : Use NIST Chemistry WebBook for IR and MS spectra matching, ensuring alignment with known azide/chloroalkyne benchmarks .

Q. What statistical methods are appropriate for analyzing yield variability in synthetic protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
  • Error propagation analysis : Calculate confidence intervals for replicate experiments using Student’s t-test, reporting uncertainties in published datasets .

Critical Literature Evaluation

Q. How can researchers reconcile discrepancies between theoretical and experimental dipole moments for this compound?

  • Methodological Answer :

  • Solvent correction : Theoretical dipole moments often assume gas-phase conditions. Apply PCM (Polarizable Continuum Model) adjustments in computational software to account for solvent dielectric effects .
  • Experimental calibration : Validate measurements using reference compounds (e.g., 4-chloro-2-butanone) with well-established dipole moments .

Q. What criteria should guide the selection of catalysts for azide-alkyne reactions involving this compound?

  • Methodological Answer :

  • Mechanistic compatibility : Prioritize catalysts (e.g., Cu(I), Ru) with proven efficacy in strained alkyne systems. Avoid Pd-based catalysts, which may promote side reactions .
  • Turnover frequency (TOF) : Quantify catalyst efficiency via kinetic profiling under standardized conditions, reporting TOF in units of mol(product)/mol(catalyst)/hour .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.